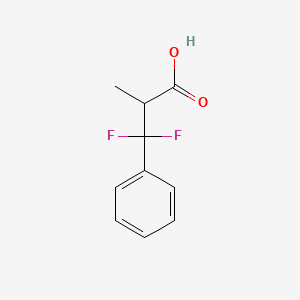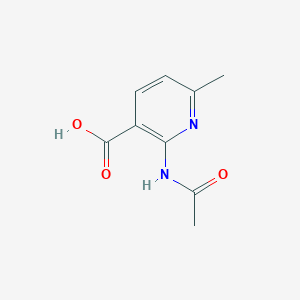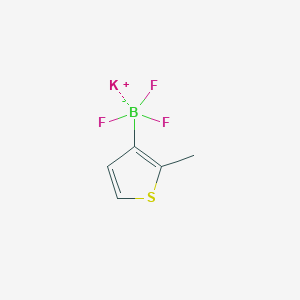
Potassium trifluoro(2-methylthiophen-3-yl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(2-methylthiophen-3-yl)boranuide is a chemical compound with the molecular formula C7H7BF3KS It is a boron-containing compound that features a trifluoroborate group attached to a 2-methylthiophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-methylthiophen-3-yl)boranuide can be synthesized through several methods. One common approach involves the reaction of 2-methylthiophenylboronic acid with potassium fluoride and a fluorinating agent such as trifluoromethyltrimethylsilane (TMSCF3) under anhydrous conditions. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. Purification steps, including crystallization and filtration, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-methylthiophen-3-yl)boranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can participate in redox reactions, where the thiophenyl ring may undergo oxidation or reduction depending on the reagents used.
Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a palladium catalyst.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the thiophenyl ring with another aromatic ring.
Scientific Research Applications
Potassium trifluoro(2-methylthiophen-3-yl)boranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism by which potassium trifluoro(2-methylthiophen-3-yl)boranuide exerts its effects depends on the specific reaction or application. In cross-coupling reactions, the compound acts as a boron source that facilitates the formation of carbon-carbon bonds through the transfer of the trifluoroborate group to the palladium catalyst. The molecular targets and pathways involved vary depending on the specific reaction conditions and the nature of the other reactants.
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)boranuide: This compound has a similar trifluoroborate group but features a different heterocyclic ring structure.
Potassium 2-methylthiophenyltrifluoroborate: This compound is closely related, with a similar thiophenyl ring and trifluoroborate group.
Uniqueness
Potassium trifluoro(2-methylthiophen-3-yl)boranuide is unique due to the specific positioning of the methyl and trifluoroborate groups on the thiophenyl ring. This unique structure imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C5H5BF3KS |
|---|---|
Molecular Weight |
204.07 g/mol |
IUPAC Name |
potassium;trifluoro-(2-methylthiophen-3-yl)boranuide |
InChI |
InChI=1S/C5H5BF3S.K/c1-4-5(2-3-10-4)6(7,8)9;/h2-3H,1H3;/q-1;+1 |
InChI Key |
ZYWOUSSAPNOOLM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(SC=C1)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium benzo[b]thiophen-7-yltrifluoroborate](/img/structure/B15302147.png)
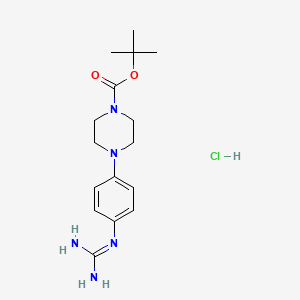
![2-Chloro-N-(1,1-dioxido-2,3,4,5-tetrahydrobenzo[b]thiepin-5-yl)acetamide](/img/structure/B15302159.png)
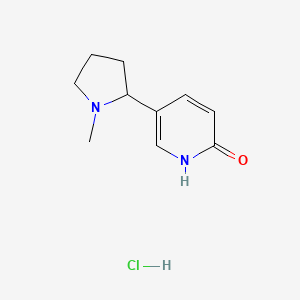
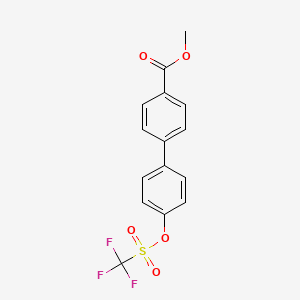
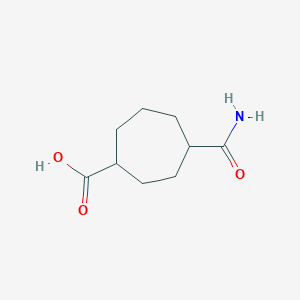
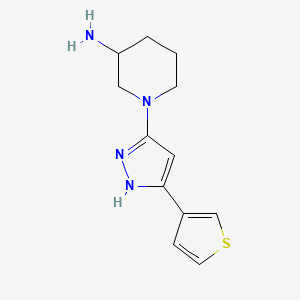
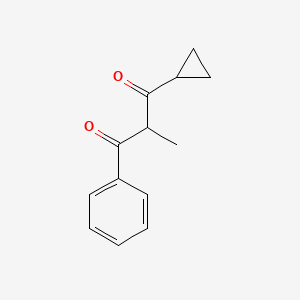
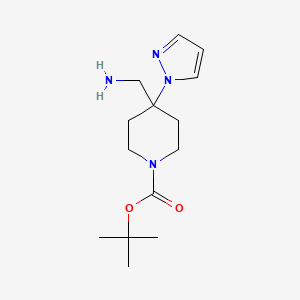
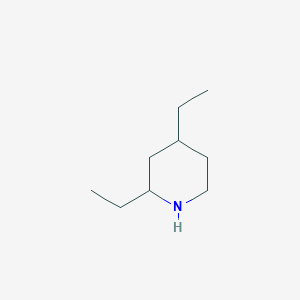
![N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine](/img/structure/B15302207.png)
![tert-butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate](/img/structure/B15302208.png)
